5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a triazole ring, a fluorophenyl group, and multiple amide linkages. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This method involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways and inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- **5-{2-[N-BENZYL-1-(3-CHLOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- **5-{2-[N-BENZYL-1-(3-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{2-[N-BENZYL-1-(3-FLUOROPHENYL)FORMAMIDO]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
5-[[2-[benzyl-(3-fluorobenzoyl)amino]acetyl]amino]-2-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O3/c26-19-11-7-10-18(14-19)25(35)31(15-17-8-3-1-4-9-17)16-21(33)28-24-22(23(27)34)29-32(30-24)20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,27,34)(H,28,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJKEBJSBVLYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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